![molecular formula C19H21N3O4S2 B2504527 (E)-ethyl 4-(4-((3-methyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)benzoyl)piperazine-1-carboxylate CAS No. 854002-34-9](/img/structure/B2504527.png)
(E)-ethyl 4-(4-((3-methyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)benzoyl)piperazine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-ethyl 4-(4-((3-methyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)benzoyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C19H21N3O4S2 and its molecular weight is 419.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
(E)-ethyl 4-(4-((3-methyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)benzoyl)piperazine-1-carboxylate is a compound that belongs to the thioxothiazolidinone class, which has garnered attention for its diverse biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. This article reviews the biological activity of this compound based on recent research findings.
Antimicrobial Activity
Numerous studies have demonstrated the antimicrobial properties of thioxothiazolidinones. For instance, derivatives of 4-oxo-2-thioxothiazolidinones have shown significant antibacterial and antifungal activities against various pathogens.
Compound | MIC (μg/mL) | MBC (μg/mL) | Activity Type |
---|---|---|---|
Compound 5b | 0.56–4.17 | 2.08–3.68 | Bacterial |
Compound 5g | 0.56–4.17 | 2.08–3.68 | Bacterial |
Compound 4h | 1.99 | 3.98 | Bacterial |
Compound 15 | 0.004–0.06 | 0.008–0.06 | Fungal |
These compounds exhibited better activity than standard antibiotics such as ampicillin and streptomycin, indicating their potential as therapeutic agents against resistant strains .
Enzyme Inhibition
The compound has been identified as a potent inhibitor of Tyrosyl-DNA phosphodiesterase I (Tdp1), an enzyme involved in DNA repair mechanisms that contribute to chemotherapeutic resistance. A study reported that certain thioxothiazolidinone derivatives inhibited Tdp1 with IC50 values in the low micromolar range (e.g., IC50 = 0.87 μM) . This inhibition is crucial as it suggests the potential use of these compounds in enhancing the efficacy of existing chemotherapeutics.
Structure-Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the biological activity of thioxothiazolidinones. Research has shown that modifications to the thioxothiazolidinone scaffold can significantly impact their potency against various biological targets:
- Substituent Variations : Different substituents on the piperazine ring have been explored to enhance enzyme inhibition and antimicrobial activity.
- Molecular Modeling : Studies utilizing molecular docking techniques have provided insights into the binding interactions between these compounds and their targets, highlighting essential functional groups for activity .
Case Studies
- Antimicrobial Screening : A comprehensive screening of various thioxothiazolidinone derivatives revealed that specific modifications led to enhanced antibacterial activity against Gram-positive and Gram-negative bacteria, outperforming traditional antibiotics .
- Cancer Therapeutics : The inhibition of Tdp1 by thioxothiazolidinones has opened avenues for their use in cancer therapy, particularly in combination with topoisomerase inhibitors to overcome drug resistance .
Applications De Recherche Scientifique
Antimicrobial Activity
Research has shown that (E)-ethyl 4-(4-((3-methyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)benzoyl)piperazine-1-carboxylate exhibits significant antimicrobial properties. Studies indicate that it possesses antibacterial and antifungal activities that surpass those of standard reference antibiotics like ampicillin.
Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Staphylococcus aureus | 0.56 μM | |
Escherichia coli | 0.004–0.03 mg/mL | |
Candida albicans | 0.004–0.06 mg/mL |
Anticancer Potential
In vitro studies have demonstrated the compound's ability to induce apoptosis in cancer cell lines, suggesting its potential as an anticancer agent. Molecular docking studies indicate favorable interactions with targets involved in cancer progression, such as epidermal growth factor receptor (EGFR).
Case Studies and Research Findings
Several research studies have documented the effectiveness and versatility of this compound:
- Antibacterial Efficacy : A study demonstrated that derivatives exhibited enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria, outperforming traditional antibiotics .
- Apoptosis Induction in Cancer Cells : Research on MCF-7 breast cancer cells indicated a significant increase in apoptosis when treated with this compound, highlighting its potential as an anticancer therapeutic .
- Molecular Docking Studies : In silico analyses revealed promising binding affinities for targets associated with cancer, suggesting pathways for further development .
Propriétés
IUPAC Name |
ethyl 4-[4-[(E)-(3-methyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]benzoyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4S2/c1-3-26-18(25)22-10-8-21(9-11-22)16(23)14-6-4-13(5-7-14)12-15-17(24)20(2)19(27)28-15/h4-7,12H,3,8-11H2,1-2H3/b15-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQDKGZQIRXZRTR-NTCAYCPXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2=CC=C(C=C2)C=C3C(=O)N(C(=S)S3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2=CC=C(C=C2)/C=C/3\C(=O)N(C(=S)S3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.